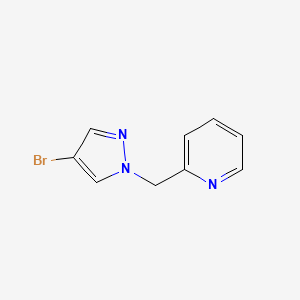

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Description

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a 4-bromo-substituted pyrazole. This structure combines the electron-deficient pyridine moiety with the versatile pyrazole ring, making it a valuable intermediate in medicinal chemistry and materials science. Its molecular formula is C₉H₇BrN₃, with a molecular weight of 237.08 g/mol (exact mass: 236.984) . The bromine atom at the pyrazole’s 4-position enhances its reactivity in cross-coupling reactions, while the pyridine ring offers coordination sites for metal-binding applications .

Properties

IUPAC Name |

2-[(4-bromopyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJPGCQKIHEAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592284 | |

| Record name | 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-20-1 | |

| Record name | 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

The preparation of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine can be achieved through several synthetic routes, each with distinct reagents and conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common methods for synthesizing this compound. The general procedure involves the following steps:

Starting Materials : The synthesis typically starts with commercially available 4-bromo-1H-pyrazole and a suitable pyridine derivative.

Reagents : A base such as potassium carbonate (K₂CO₃) is often used to deprotonate the nucleophile, facilitating the substitution reaction.

Reaction Conditions : The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (usually around 60–100 °C).

Mechanism : The bromine atom on the pyrazole ring acts as a leaving group, allowing the nucleophile (the pyridine derivative) to attack the carbon atom bonded to the bromine, resulting in the formation of this compound.

Table 1: Summary of Nucleophilic Substitution Reaction Conditions

| Step | Condition |

|---|---|

| Starting Materials | 4-bromo-1H-pyrazole, pyridine derivative |

| Base | K₂CO₃ |

| Solvent | DMF or DMSO |

| Temperature | 60–100 °C |

Multi-Step Synthesis

Another approach involves a multi-step synthesis, where intermediates are formed before arriving at the final product:

Formation of Pyrazole Ring : The initial step may involve synthesizing the pyrazole ring from appropriate precursors, such as phenylhydrazine and α,β-unsaturated carbonyl compounds.

Alkylation : The next step involves alkylating the pyrazole intermediate with a suitable alkyl halide to introduce the bromine atom.

Final Coupling : Finally, coupling this intermediate with a pyridine derivative under basic conditions yields the desired compound.

Table 2: Summary of Multi-Step Synthesis Steps

| Step | Reaction Type |

|---|---|

| Step 1 | Pyrazole formation |

| Step 2 | Alkylation |

| Step 3 | Coupling with pyridine |

Research Findings

Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce reaction times. For example, using microwave-assisted synthesis has shown promise in accelerating nucleophilic substitution reactions while maintaining high selectivity.

Yield and Purity Analysis

The efficiency of these synthesis methods can be evaluated through yield percentages and purity assessments using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC).

Table 3: Yield and Purity Data from Recent Studies

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 85 | >95 |

| Multi-Step Synthesis | 75 | >90 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.

Substitution: Amines, thiols; solvents like dimethylformamide or dichloromethane; bases like triethylamine; temperatures ranging from room temperature to reflux.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting neurological and inflammatory diseases. Its structural attributes allow it to interact effectively with biological targets, making it a candidate for developing drugs aimed at conditions like Alzheimer's disease and schizophrenia. For instance, compounds related to 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine have been investigated as positive allosteric modulators of the M4 muscarinic acetylcholine receptor, which is implicated in various neurological disorders .

Case Study: M4 Muscarinic Receptor Modulation

Research has shown that derivatives of this compound can enhance the activity of the M4 receptor, potentially reversing symptoms associated with hyperdopaminergic and hypoglutamatergic states in preclinical models. This modulation could lead to innovative treatments for psychiatric disorders .

Materials Science

Organic Electronics

this compound is being explored for its potential use in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the bromine atom and the heterocyclic structure can enhance charge transport and stability in these applications.

Case Study: OLED Development

In studies focusing on organic electronics, compounds similar to this compound have demonstrated promising results in improving the efficiency and longevity of OLED devices. The incorporation of such heterocycles into device architectures has been linked to enhanced luminescent properties and better charge carrier mobility.

Biological Studies

Enzyme and Receptor Probes

The compound is utilized as a probe in biological studies to investigate enzyme functions and receptor interactions. Its ability to selectively bind to specific biological targets allows researchers to elucidate mechanisms underlying various biochemical pathways.

Case Study: Enzyme Interaction Studies

In a series of experiments, this compound was employed to study its interaction with certain enzymes involved in metabolic pathways. The findings indicated that modifications to the pyrazole moiety could significantly alter binding affinities, providing insights into structure-activity relationships crucial for drug design .

Mechanism of Action

The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom in the pyrazole ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyridine ring can also engage in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, we compare it with analogs differing in substituents, bridging groups, or heterocyclic cores. Key compounds are analyzed below:

Table 1: Structural and Molecular Comparison

Key Comparative Analysis

Substituent Effects on Reactivity

- The bromine atom at the pyrazole’s 4-position in all compounds enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the presence of additional substituents, such as the chloroethyl group in the analog from , introduces steric hindrance, reducing reaction rates compared to the parent compound.

- The -CH₂- bridge in this compound enhances conformational flexibility versus the rigid direct N-linkage in 2-(4-Bromo-1H-pyrazol-1-yl)pyridine .

Crystallographic and Structural Insights

- Pyrazole-pyridine hybrids often exhibit planar or near-planar geometries, as seen in crystallographic studies using SHELXL . For example, the title compound’s analogs show dihedral angles between pyrazole and pyridine rings ranging from 2.1° to 22.0° , influencing packing efficiency and solubility .

Table 2: Thermal and Spectral Data

Biological Activity

Introduction

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a compound that features both a pyridine and a pyrazole ring, structures known for their biological activity. This article will explore the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₃, with a molecular weight of 238.08 g/mol. The presence of the bromine atom enhances its ability to form halogen bonds, which may improve its binding affinity to biological targets compared to other halogenated derivatives.

Medicinal Chemistry Applications

Research indicates that this compound holds promise in medicinal chemistry, particularly for treating neurological and inflammatory diseases. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including those related to this compound:

- Anticancer Activity : Compounds containing the pyrazole moiety have shown significant anticancer properties across various cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, derivatives were reported to inhibit cell growth effectively in vitro and demonstrated antitumor activity in vivo .

- Antimicrobial Effects : Research has indicated that pyrazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were tested against E. coli and S. aureus, showing promising results .

- Anti-inflammatory Properties : In animal models, certain pyrazole derivatives have been shown to reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the structure can lead to variations in potency and selectivity towards specific biological targets. For instance, changing the bromine atom to other halogens or substituents can significantly alter the compound's interactions with biomolecules, impacting its therapeutic potential .

Q & A

Q. Basic

- NMR : Identify pyridine (δ ~8.5 ppm for H-6) and pyrazole (δ ~7.9 ppm for H-5) protons. signals at δ ~150 ppm confirm sp² carbons adjacent to bromine .

- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~680 cm⁻¹ (C–Br stretch) validate functional groups .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 254.0 (calc. 253.04) confirms molecular weight .

How do supramolecular interactions influence the solid-state packing of this compound?

Advanced

The bromine atom and pyridine nitrogen drive packing via:

- Halogen bonding : Br···N interactions (3.2–3.5 Å) between adjacent molecules .

- C–H···π interactions : Pyridine C–H bonds engage with neighboring pyrazole rings (distance ~3.0 Å), stabilizing layered structures .

- Hydrogen bonding : O–H···N bonds in co-crystals (e.g., with carboxylic acids) form 1D chains, as seen in 2-(4-chlorophenyl)acetic acid co-crystals .

How to resolve low yields in the alkylation step of pyridine with bromomethylpyrazole?

Experimental Design

Low yields (<40%) often stem from steric hindrance or competing side reactions. Mitigation strategies:

- Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) in a biphasic system (H₂O/DCM) to enhance reactivity .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield to ~65% .

- Protecting groups : Temporarily protect pyrazole N–H with Boc groups to prevent dimerization .

What computational methods predict the bioactivity of this compound derivatives?

Q. Advanced

- Molecular docking (AutoDock Vina) : Screen against targets like HDGFRP2/PSIP1, where the pyrazole moiety occupies hydrophobic pockets (binding energy < −8.0 kcal/mol) .

- QSAR models : Use Hammett constants (σ) for bromine to correlate electronic effects with antimicrobial IC₅₀ values .

- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.